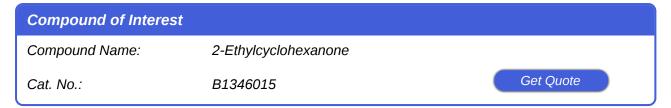


# In-depth Technical Guide: 13C NMR Spectral Analysis of 2-Ethylcyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of **2-Ethylcyclohexanone**. The document details the experimentally observed chemical shifts, outlines the methodology for spectral acquisition, and presents a visual representation of the molecular structure with corresponding carbon assignments.

### **Data Presentation**

The 13C NMR spectral data for **2-Ethylcyclohexanone**, acquired in deuterochloroform (CDCl3), is summarized in the table below. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Carbon Atom	Chemical Shift (δ, ppm)
C1 (C=O)	211.4
C2 (CH)	49.8
C3 (CH2)	34.8
C4 (CH2)	25.4
C5 (CH2)	28.0
C6 (CH2)	41.5
C7 (CH2)	25.8
C8 (CH3)	11.8

## **Experimental Protocols**

The acquisition of high-quality 13C NMR spectra is fundamental for accurate structural elucidation. The following section details a standard methodology for the analysis of **2-Ethylcyclohexanone**.

#### Sample Preparation:

A solution of **2-Ethylcyclohexanone** is prepared by dissolving approximately 50-100 mg of the compound in 0.6-0.7 mL of deuterochloroform (CDCl3). The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm). The resulting solution is then transferred to a 5 mm NMR tube.

#### Instrumentation and Data Acquisition:

A high-resolution NMR spectrometer, operating at a proton frequency of 100 MHz or higher, is utilized for data collection. The instrument is tuned to the 13C frequency (e.g., 25 MHz for a 100 MHz spectrometer). The experiment is conducted at room temperature (approximately 298 K).

Key acquisition parameters include:



- Pulse Sequence: A standard proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 250 ppm to encompass the full range of carbon chemical shifts.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds between pulses is employed to ensure full relaxation of all carbon nuclei, which is especially important for quaternary carbons.
- Number of Scans: Due to the low natural abundance of the 13C isotope, several thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

#### Data Processing:

The raw data (Free Induction Decay - FID) is processed using specialized NMR software. The processing steps include:

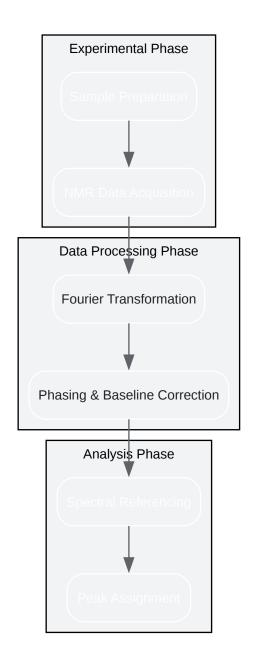
- Fourier Transformation: The time-domain FID is converted into the frequency-domain spectrum.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the solvent signal (CDCl3 at 77.16 ppm).

## **Visualization**

The following diagrams illustrate the molecular structure of **2-Ethylcyclohexanone** with the assigned carbon numbering and a typical workflow for 13C NMR analysis.

Caption: Structure of **2-Ethylcyclohexanone** with IUPAC numbering for 13C NMR assignments.





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Caption: Workflow for the 13C NMR spectral analysis of **2-Ethylcyclohexanone**.

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